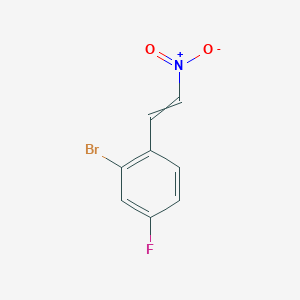

2-bromo-4-fluoro-1-(2-nitroethenyl)benzene

Description

Overview of Aryl Nitroalkene Chemistry in Contemporary Organic Synthesis

Aryl nitroalkenes, particularly substituted nitrostyrenes, are highly versatile and valuable building blocks in modern organic synthesis. rsc.org The powerful electron-withdrawing nature of the nitro group activates the alkene double bond, rendering it susceptible to a wide array of chemical transformations. nih.gov This inherent reactivity makes nitrostyrenes excellent electrophiles, especially in conjugate addition reactions (Michael additions), which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

The utility of these compounds extends to their participation in cycloaddition reactions, serving as effective dienophiles or dipolarophiles to construct diverse cyclic and heterocyclic systems. rsc.orgnih.gov Furthermore, the nitro group itself is a flexible functional handle that can be transformed into other valuable functionalities, such as amines, oximes, or carbonyl groups, through various reduction methods. wiley-vch.de This flexibility has significantly broadened the scope of applications for nitroalkenes in the synthesis of complex molecules, including natural products and pharmacologically active compounds. rsc.org Their ability to participate in multi-component and cascade reactions further highlights their importance as efficient precursors for creating molecular diversity. rsc.org

Significance of Halogenation in Nitrostyrene (B7858105) Derivatives

The introduction of halogen substituents onto the aromatic ring or the alkene side chain of nitrostyrene derivatives significantly modulates their chemical and biological properties. Halogenation can enhance the biological activity of these compounds; for instance, fluorine-containing β-nitrostyrenes have been identified as highly active antimicrobial agents. mdpi.com The addition of a bromine atom at the β-position of the alkene side chain has been shown to significantly increase antibacterial activity. mdpi.com

From a synthetic standpoint, halogen atoms serve as crucial functional groups for further molecular elaboration. They are versatile intermediates for nucleophilic substitution and, notably, for catalytic cross-coupling reactions, which are pivotal in modern synthetic and medicinal chemistry. researchgate.net In the context of reaction selectivity, halogen substituents can also play a critical role. For example, in the reduction of halogenated β-nitrostyrenes to form dopamine (B1211576) analogues, the choice of reducing agent is critical to avoid the undesired reduction of the carbon-halogen bond. researchgate.net Studies have shown that while catalytic hydrogenation can lead to dehalogenation, zinc/HCl reduction can selectively reduce the nitroalkene moiety while leaving aryl fluoride, chloride, and bromide groups intact. researchgate.net This demonstrates the importance of the halogen's identity in directing the outcome of chemical transformations.

Historical Context of (2-Nitroethenyl)benzene Derivatives Synthesis and Reactivity

The synthesis of (2-Nitroethenyl)benzene, commonly known as β-nitrostyrene, and its derivatives has a well-established history rooted in fundamental organic reactions. The most common method for their preparation is the Henry reaction, which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane (B149229). wikipedia.org This reaction provides a direct and efficient route to a wide variety of substituted nitrostyrenes.

Historically, the reactivity of these compounds has been extensively explored, primarily focusing on their character as electron-deficient alkenes. nih.gov This electronic property facilitates 1,4-addition reactions, which have long been used for forming C-C and C-X (where X is a heteroatom like N or O) bonds. nih.gov The versatility of nitrostyrenes as precursors was recognized early on, for instance, in their use for synthesizing slimicides like bromo-nitrostyrene, which is produced through bromination followed by partial dehydrohalogenation. wikipedia.org The nitrovinyl group is essential for the inhibitory activity observed in many derivatives. mdpi.com The rich reactivity profile and straightforward synthesis have cemented the place of (2-nitroethenyl)benzene derivatives as staple intermediates in organic synthesis for many decades. mdpi.com

Research Landscape of 2-bromo-4-fluoro-1-(2-nitroethenyl)benzene within the Nitrostyrene Class

The specific compound, this compound, is a member of the halogenated nitrostyrene class and is recognized as a valuable synthetic intermediate. Its primary role in the current research landscape appears to be as a specialized building block in medicinal chemistry and materials science. It is commercially available and listed as a "Protein Degrader Building Block," which suggests its application in the synthesis of molecules designed to target and degrade specific proteins, a significant area in modern drug discovery. calpaclab.com

The synthesis of this compound would logically follow the classical Henry reaction pathway, utilizing 2-bromo-4-fluorobenzaldehyde (B1271550) and nitromethane as precursors. The starting aldehyde, 2-bromo-4-fluorobenzaldehyde, is itself an important intermediate used in the synthesis of fluorinated drugs. google.com The presence of both bromine and fluorine atoms on the benzene (B151609) ring offers distinct opportunities for regioselective functionalization. The bromine atom can be readily used in various cross-coupling reactions, while the fluorine atom can influence the compound's electronic properties and metabolic stability, which are crucial considerations in pharmaceutical development. The research involving this compound is thus situated at the intersection of synthetic methodology and the development of complex, functional molecules for specific biological applications.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-1-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO2/c9-8-5-7(10)2-1-6(8)3-4-11(12)13/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDGGKZXSSMACK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Fluoro 1 2 Nitroethenyl Benzene

Precursor Synthesis Strategies for 2-bromo-4-fluoro-1-(2-nitroethenyl)benzene

The critical precursors for the final condensation step are the substituted aromatic aldehyde, 2-bromo-4-fluorobenzaldehyde (B1271550), and the nitroalkane reagent, nitromethane (B149229). The synthesis of the aldehyde is particularly crucial and can be approached through various routes.

2-Bromo-4-fluorobenzaldehyde is a specialized chemical intermediate whose structure, featuring both bromine and fluorine atoms, allows for selective reactivity in constructing more complex molecules. innospk.com It typically appears as a white to light yellow powder. innospk.comguidechem.com

Ortho-formylation reactions introduce a formyl group (-CHO) onto an aromatic ring at the position adjacent (ortho) to an existing substituent, typically a hydroxyl group. These methods can be employed to synthesize hydroxylated precursors to 2-bromo-4-fluorobenzaldehyde.

Reimer-Tiemann Reaction : This reaction facilitates the ortho-formylation of phenols by reacting them with chloroform (CHCl3) and a strong base, such as sodium hydroxide (NaOH). wikipedia.orgallen.in The reactive species is dichlorocarbene (:CCl2), which is generated in situ. wikipedia.orgnrochemistry.com The phenoxide ion, formed by the deprotonation of the phenol, attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting intermediate yields the ortho-hydroxybenzaldehyde. nrochemistry.com The reaction is generally conducted in a biphasic solvent system at elevated temperatures, typically around 60-70°C. nrochemistry.comjk-sci.com While ortho-formylation is favored, the reaction's regioselectivity can be moderate. nrochemistry.com This method is applicable to halogenated phenols, allowing for the synthesis of bromo- and fluoro-substituted salicylaldehydes. jk-sci.com

Duff Reaction : The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid. wikipedia.orgdrugfuture.comchemeurope.com The reaction is favored for aromatic compounds with strongly electron-donating groups, like phenols. wikipedia.orgchemeurope.com The electrophile is an iminium ion generated from hexamine. chemeurope.com The initial product is an imine, which is then hydrolyzed to the corresponding aldehyde during acidic workup. chemeurope.com Formylation occurs preferentially at the ortho position, but if both ortho positions are blocked, para-formylation can occur. wikipedia.org

Magnesium-Mediated Ortho-Formylation : A highly regioselective method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium dichloride and triethylamine. mdma.chorgsyn.org This approach provides excellent yields of salicylaldehyde derivatives from alkyl- and chloro-substituted phenols. mdma.ch The magnesium ion is believed to play a critical role in directing the formylation exclusively to the ortho position. mdma.ch The reaction is typically performed under reflux in a solvent like tetrahydrofuran (THF). orgsyn.org For instance, 2-bromophenol can be converted to 3-bromosalicylaldehyde in high yield using this method. orgsyn.org

Instead of building the aldehyde from a phenol, more direct methods often involve the halogenation of a pre-existing benzaldehyde or the conversion of another functional group on a halogenated benzene (B151609) ring.

Direct Bromination of 4-Fluorobenzaldehyde : A common and efficient route involves the direct bromination of 4-fluorobenzaldehyde. This electrophilic aromatic substitution introduces a bromine atom at the ortho position to the formyl group and meta to the fluorine atom. The reaction can be carried out by dissolving 4-fluorobenzaldehyde in an acid solution (e.g., a mixture of trifluoroacetic acid and sulfuric acid) and then adding a brominating agent. chemicalbook.comgoogle.com Reagents such as N-bromosuccinimide (NBS) or dibromohydantoin are effective for this transformation. chemicalbook.com The process typically involves heating the reaction mixture, followed by quenching in ice water and extraction with an organic solvent to isolate the crude product, which can then be purified by distillation under reduced pressure. chemicalbook.comgoogle.com

Oxidation of 2-bromo-4-fluorobenzyl alcohol : The target aldehyde can also be synthesized through the oxidation of the corresponding primary alcohol, 2-bromo-4-fluorobenzyl alcohol. This reaction can be performed using various oxidizing agents. One reported method involves a microwave-assisted oxidation using an iron(III) chloride catalyst. chemicalbook.com

The following table summarizes conditions for the synthesis of 2-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde.

| Starting Material | Brominating Agent | Solvent/Acid | Temperature | Yield | Reference |

| 4-fluorobenzaldehyde | Dibromohydantoin | Trifluoroacetic acid/H2SO4 | 50 °C | 85% | chemicalbook.com |

| 4-fluorobenzaldehyde | Bromide reagent | Acid Solution | 30-100 °C | 81-84% | google.com |

| 4-fluorobenzaldehyde | N-bromosuccinimide (NBS) | Not specified | Controlled | ≥95% purity |

The second key precursor is nitromethane (CH3NO2), the simplest organic nitro compound. wikipedia.org

Preparation : Industrially, nitromethane is produced by the gas-phase nitration of propane with nitric acid at high temperatures (350–450 °C). wikipedia.orgyoutube.com This process yields a mixture of nitroalkanes, including nitromethane, nitroethane, and nitropropanes. wikipedia.org For laboratory-scale synthesis, a common method is the reaction of sodium chloroacetate with sodium nitrite in an aqueous solution. wikipedia.orgyoutube.comorgsyn.org Other methods include the reaction of methyl halides with a metal nitrite, such as sodium nitrite. google.com

Handling and Safety : Nitromethane is a polar, clear liquid commonly used as a solvent and reagent. wikipedia.orgvanderbilt.edu It is flammable and its vapors can form explosive mixtures with air. vanderbilt.edufishersci.com It is crucial to handle nitromethane in a well-ventilated chemical fume hood, using spark-proof tools and properly grounded equipment. vanderbilt.educoleparmer.com It can become shock-sensitive and potentially explosive if contaminated with incompatible materials like amines, strong acids, or strong bases, or when heated under confinement. vanderbilt.educoleparmer.com Therefore, storage should be in a cool, dry, well-ventilated area away from heat and incompatible substances, preferably in a cabinet rated for flammable materials. vanderbilt.edufishersci.com When handling nitromethane, appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (e.g., neoprene, butyl), and safety glasses or goggles, is required. vanderbilt.edu

Synthesis of 2-bromo-4-fluorobenzaldehyde

Carbon-Carbon Bond Formation via Knoevenagel Condensation

The final step in synthesizing this compound is the formation of the ethenyl bridge through a condensation reaction between the aldehyde precursor and nitromethane.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (like nitromethane) to a carbonyl group (like an aldehyde), followed by a dehydration reaction to form a C=C double bond. wikipedia.orgsigmaaldrich.comlscollege.ac.in The reaction between an aromatic aldehyde and nitromethane to form a β-nitrostyrene is a well-established variant of this process, sometimes referred to as the Henry Reaction or nitroaldol reaction. sciencemadness.org

The reaction is catalyzed by a base, which deprotonates the nitromethane to form a resonance-stabilized nitronate anion. sciencemadness.org This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromo-4-fluorobenzaldehyde. The resulting β-nitro alkoxide intermediate is protonated to form a nitro alcohol, which is then dehydrated to yield the final product, this compound.

Classical conditions for this transformation typically involve:

Catalysts : Weakly basic catalysts are generally used to prevent self-condensation of the aldehyde. wikipedia.orglscollege.ac.in Common catalysts include primary amines (like ethylamine or methylamine), secondary amines (like piperidine), or ammonium salts such as ammonium acetate. sciencemadness.orgorgsyn.orgchem-station.com

Solvents : The reaction is often carried out in solvents like methanol, ethanol, or glacial acetic acid. sciencemadness.orggoogle.com

Temperature : Reaction temperatures can vary. Some procedures call for heating under reflux, for instance when using ammonium acetate in acetic acid. sciencemadness.org A method using a primary amine catalyst in acetic acid suggests dripping the nitromethane into the aldehyde solution at 70-80°C. google.com In contrast, when using stronger bases like sodium hydroxide, the reaction must be kept at a low temperature (e.g., below 5-10°C) to control the reaction rate and prevent side reactions. orgsyn.org

The following table summarizes various catalytic systems used for the synthesis of β-nitrostyrenes.

| Aldehyde | Active Methylene | Catalyst | Solvent | Key Conditions |

| Aromatic Aldehyde | Nitromethane | Primary Aliphatic Amine | Acetic Acid | 70-80 °C |

| Benzaldehyde | Nitromethane | Sodium Hydroxide | Methanol/Water | < 10 °C |

| Aromatic Aldehyde | Nitromethane | Ammonium Acetate | Glacial Acetic Acid | Reflux |

| Benzaldehyde | Malononitrile | Amine Groups | Ethanol | Room Temperature |

Catalyst Systems in Knoevenagel Condensation for this compound (e.g., Ammonium Acetate, Metal-Organic Frameworks)

The Knoevenagel condensation of 2-bromo-4-fluorobenzaldehyde with nitromethane is a cornerstone for the synthesis of this compound. The efficacy of this reaction is highly dependent on the catalyst system employed to facilitate the carbon-carbon bond formation and subsequent dehydration.

Ammonium Acetate: Ammonium acetate is a widely utilized and cost-effective catalyst for the Knoevenagel condensation. datapdf.comresearchgate.net It is considered a weak acid and a weak base, capable of acting as a bifunctional catalyst. In the reaction mechanism, the acetate ion acts as a base, deprotonating the nitromethane to form a resonance-stabilized carbanion (nitronate). This nucleophile then attacks the electrophilic carbonyl carbon of the 2-bromo-4-fluorobenzaldehyde. The ammonium ion can then protonate the resulting alkoxide, forming a β-nitro alcohol intermediate. Subsequent dehydration, often promoted by heat, yields the final product. wikipedia.orgresearchgate.net The use of primary amines or their salts, like ammonium acetate, is a common strategy for this transformation. wikipedia.org

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) have emerged as highly efficient heterogeneous catalysts for a variety of organic transformations, including the Knoevenagel condensation. researchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.netulisboa.pt Their catalytic activity stems from several key features:

High Surface Area and Porosity: MOFs possess large surface areas, which allow for a high density of accessible active sites.

Tunable Acidity/Basicity: The metal centers can act as Lewis acid sites, while functional groups on the organic linkers can introduce Brønsted or Lewis basicity. researchgate.netornl.gov For the Knoevenagel condensation, basic sites are crucial for activating the methylene compound (nitromethane).

Open Metal Sites: Coordinatively unsaturated metal sites within the framework can act as potent catalytic centers. rsc.orgacs.org

MOFs such as those based on zinc, cadmium, or copper have demonstrated excellent activity in catalyzing Knoevenagel condensations between various aldehydes and active methylene compounds. ulisboa.ptrsc.org They offer the advantages of being easily separable from the reaction mixture, recyclable, and potentially more selective than homogeneous catalysts. ulisboa.ptacs.org

| Catalyst Type | Examples | Key Features | Mode of Action |

|---|---|---|---|

| Homogeneous Basic Catalyst | Ammonium Acetate, Piperidine, Primary Amines wikipedia.org | Soluble, cost-effective, readily available. | Acts as a Brønsted base to deprotonate nitromethane. researchgate.net |

| Heterogeneous Basic Catalyst | Metal-Organic Frameworks (MOFs) researchgate.net, Basic Alumina researchgate.net | Recyclable, high surface area, tunable active sites. ulisboa.pt | Lewis or Brønsted basic sites on the solid support activate the methylene compound. researchgate.net |

| Ionic Liquids | [bmim]BF₄ with EDDA organic-chemistry.org | Acts as both solvent and catalyst, recyclable. | Provides a polar medium and can have catalytic cations/anions. |

Optimization of Reaction Parameters for Yield and Stereoselectivity

Optimizing the Knoevenagel condensation is critical to maximize the yield of this compound and control its stereochemistry, typically favoring the more stable E-isomer. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Loading: The amount of catalyst can significantly impact reaction rates. Studies on similar condensations show that an optimal loading exists; for instance, using 10 mol% of a catalyst like calcium ferrite nanoparticles has been shown to provide the best yields, with no further improvement at higher concentrations. orientjchem.org

Solvent: The choice of solvent affects the solubility of reactants and the reaction equilibrium. While polar aprotic solvents are common, solvent-free conditions or the use of greener solvents like water are increasingly explored to improve environmental compatibility and simplify workup. asianpubs.org The removal of water, a byproduct of the condensation, can drive the reaction to completion. wikipedia.org

Temperature: Temperature influences the reaction rate. While room temperature reactions are possible with highly active catalysts, elevated temperatures are often used to ensure complete dehydration of the intermediate β-nitro alcohol. mdpi.com However, excessively high temperatures can lead to polymerization or other side reactions.

Reaction Time: The reaction time must be sufficient for completion, which can range from minutes to several hours depending on the reactivity of the substrates and the efficiency of the catalyst system. scielo.org.mx Progress is typically monitored by techniques like Thin-Layer Chromatography (TLC).

| Parameter | Effect on Reaction | Typical Optimization Strategy |

|---|---|---|

| Catalyst | Determines reaction rate and mechanism. | Screen various catalysts (e.g., DIPEAc, piperidine acetate, MOFs) to find the highest efficiency. scielo.org.mx |

| Solvent | Affects solubility and reaction equilibrium. | Test different solvents (e.g., methanol, ethanol, DMF, water) or solvent-free conditions for optimal yield. |

| Temperature | Influences reaction rate and side product formation. | Vary the temperature (e.g., room temperature, 60 °C, reflux) to balance rate and selectivity. mdpi.com |

| Reactant Ratio | Can influence equilibrium position. | Use a slight excess of the active methylene compound (nitromethane) to ensure complete conversion of the aldehyde. |

Alternative Synthetic Routes to this compound

Beyond the Knoevenagel condensation, several other synthetic strategies can be envisioned or have been developed for related compounds, providing alternative pathways to the target molecule.

Radical Nitration Approaches for α-Fluoro-Nitroalkenes

Radical nitration offers a method for the direct introduction of a nitro group. A particularly relevant approach is the radical nitration-debromination of α-bromo-α-fluoroalkenes. nih.gov This method allows for the highly efficient and stereoselective synthesis of Z-isomers of α-fluoro-nitroalkenes. The reaction typically uses an iron(III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O] system to generate nitrogen dioxide radicals. nih.govorganic-chemistry.org This pathway could potentially be adapted to synthesize the target compound, although it would require the prior synthesis of a 2-bromo-1-(2-bromo-2-fluoroethenyl)-4-fluorobenzene precursor.

Palladium-Catalyzed Pathways from Nitroalkenes and Aryl Halides

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene. wikipedia.orgnih.gov This reaction could be applied to synthesize this compound by coupling a suitable aryl halide, such as 1,3-dibromo-5-fluorobenzene, with nitroethene. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. nih.gov Typical catalysts include palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), used in the presence of a base like triethylamine or potassium carbonate. wikipedia.orgnih.gov

Elimination Reactions from Substituted (2-Nitroethyl)benzene Derivatives

This approach involves the formation of a saturated precursor, 1-(2-bromo-4-fluorophenyl)-2-nitroethane, followed by an elimination reaction to create the double bond. The precursor is typically synthesized via a Henry (nitroaldol) reaction between 2-bromo-4-fluorobenzaldehyde and nitromethane. wikipedia.org The resulting β-nitro alcohol can then be dehydrated under acidic or basic conditions to yield the final (2-nitroethenyl)benzene product. This two-step sequence is mechanistically what occurs in many base-catalyzed Knoevenagel condensations, where the elimination is the final step in the process. wikipedia.orgorgsyn.org

Multi-Step Approaches via Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Alkene Formation)

A classical, multi-step synthesis can be designed using electrophilic aromatic substitution (EAS) reactions to build the substituted benzene ring, followed by side-chain formation. wikipedia.org A plausible retrosynthetic analysis would start with a simpler aromatic compound.

Starting Material: Fluorobenzene.

Bromination: Electrophilic bromination of fluorobenzene with Br₂ and a Lewis acid catalyst (e.g., FeBr₃) would yield primarily 4-bromo-1-fluorobenzene, as the fluorine atom is an ortho, para-director.

Acylation: A Friedel-Crafts acylation with acetyl chloride and AlCl₃ would introduce an acetyl group. Due to the directing effects of the existing halogens, this would likely lead to 1-(2-bromo-4-fluorophenyl)ethan-1-one.

Oxidation/Conversion: The acetyl group can be converted to an aldehyde (CHO) group through various methods.

Knoevenagel Condensation: The resulting 2-bromo-4-fluorobenzaldehyde can then undergo a Knoevenagel condensation with nitromethane to form the final product, this compound.

This pathway allows for the systematic construction of the molecule by leveraging well-established aromatic substitution and side-chain modification reactions. libretexts.org

Mechanistic Investigations of Reactions Involving 2 Bromo 4 Fluoro 1 2 Nitroethenyl Benzene

Reaction Pathways in Michael Additions to the Nitroethenyl Moiety

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for forming carbon-carbon and carbon-heteroatom bonds. In the context of 2-bromo-4-fluoro-1-(2-nitroethenyl)benzene, the β-carbon of the nitroethenyl group is highly electrophilic, readily accepting a wide range of soft nucleophiles.

Influence of Nucleophile Structure and Reaction Environment

The pathway and outcome of the Michael addition to substituted β-nitrostyrenes are profoundly influenced by the nature of the nucleophile and the reaction conditions, including the choice of catalyst and solvent.

Nucleophile Structure: A diverse array of nucleophiles, including carbanions (from malonates, β-ketoesters, and nitroalkanes), enamines (generated from aldehydes or ketones and a secondary amine catalyst), and heteroatomic nucleophiles (such as amines and thiols), can participate in Michael additions to nitroalkenes. The steric bulk and electronic properties of the nucleophile play a critical role in the reaction's feasibility and stereoselectivity. For instance, sterically hindered nucleophiles may exhibit slower reaction rates or require more forcing conditions. The pKa of the conjugate acid of the nucleophile is also a key factor, influencing the equilibrium of the initial nucleophilic attack.

Reaction Environment: The choice of solvent and catalyst is paramount in controlling the reaction pathway. Protic solvents can stabilize the developing negative charge on the nitro group in the transition state through hydrogen bonding. Organocatalysis has emerged as a powerful tool for asymmetric Michael additions to nitroalkenes. Chiral secondary amines, such as proline and its derivatives, catalyze the reaction through an enamine intermediate. The stereochemical outcome is often dictated by the steric environment of the catalyst, which directs the approach of the nitroalkene to one face of the enamine.

Bifunctional organocatalysts, such as thioureas bearing a basic moiety, can activate both the nucleophile and the electrophile simultaneously. The thiourea (B124793) moiety activates the nitroalkene through hydrogen bonding with the nitro group, increasing its electrophilicity. Concurrently, the basic site on the catalyst deprotonates the pro-nucleophile, enhancing its nucleophilicity. This dual activation model within a chiral scaffold allows for high levels of stereocontrol.

Below is a representative table illustrating the effect of different nucleophiles and catalysts on the Michael addition to a generic substituted β-nitrostyrene, which can be extrapolated to understand the reactivity of this compound.

| Nucleophile | Catalyst | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Diethyl Malonate | Chiral Thiourea | Toluene | >95:5 | 98% |

| Cyclohexanone | (S)-Proline | DMSO | 90:10 | 95% |

| Thiophenol | Et3N | CH2Cl2 | - | - |

| 1-Nitropropane | DBU | Acetonitrile | 85:15 | - |

This table is illustrative and presents typical results for Michael additions to substituted β-nitrostyrenes. Specific outcomes for this compound would require experimental verification.

Transition State Analysis in Conjugate Additions

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the transition states of Michael additions to nitroalkenes. For amine nucleophiles, the reaction is proposed to proceed through a zwitterionic intermediate. Kinetic studies on the reactions of substituted β-nitrostyrenes with cyclic secondary amines have revealed negative enthalpies of activation, suggesting the presence of a stable intermediate along the reaction pathway. The transition state is often depicted as a six-membered ring, where the amine catalyst facilitates proton transfer.

In organocatalyzed reactions involving enamines, the transition state involves the approach of the nitroalkene to the enamine. The stereoselectivity is determined by the facial bias imposed by the chiral catalyst. For bifunctional catalysts like thioureas, the transition state is highly organized, with the catalyst holding both the nucleophile and the electrophile in a specific orientation through hydrogen bonding and acid-base interactions. This pre-organization lowers the activation energy and controls the stereochemical outcome.

Cycloaddition Reaction Mechanisms

The electron-deficient double bond of this compound makes it an excellent participant in various cycloaddition reactions, where it typically acts as the 2π component. These reactions provide powerful methods for the construction of carbo- and heterocyclic ring systems.

[2+3] Cycloadditions (e.g., with nitrones, diazo compounds)

1,3-Dipolar cycloadditions are a class of pericyclic reactions that involve a 1,3-dipole and a dipolarophile. This compound is an effective dipolarophile in these reactions.

With Nitrones: The reaction of a nitrone with the nitroethenyl moiety leads to the formation of an isoxazolidine ring. The reaction is generally believed to proceed through a concerted, asynchronous transition state. The regioselectivity of the cycloaddition is governed by the frontier molecular orbital (FMO) interactions. In most cases, the reaction is under LUMO(dipolarophile)-HOMO(dipole) control. The strong electron-withdrawing nitro group lowers the energy of the LUMO of the nitroalkene, facilitating the reaction with the HOMO of the nitrone. This typically leads to the formation of 4-nitroisoxazolidines.

With Diazo Compounds: Diazo compounds, such as diazomethane or ethyl diazoacetate, react with nitroalkenes to form pyrazolines. Similar to nitrone cycloadditions, these reactions are also 1,3-dipolar cycloadditions. The regioselectivity is again determined by FMO theory, and the reaction is typically concerted.

Diels-Alder Reactions Involving Nitroalkenes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. Due to the electron-withdrawing nitro group, this compound is an activated dienophile and readily participates in these reactions to form cyclohexene derivatives. The reaction is a concerted, pericyclic process that proceeds through a cyclic transition state.

The reactivity of the nitroalkene in Diels-Alder reactions is significantly enhanced by the presence of the nitro group. These reactions often proceed with high stereoselectivity, with the endo product being kinetically favored due to secondary orbital interactions between the diene and the electron-withdrawing group of the dienophile.

Origin of Regioselectivity and Stereoselectivity in Cycloadditions

Regioselectivity: As mentioned, the regioselectivity in both [2+3] and [4+2] cycloadditions is primarily dictated by FMO theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the orientation of the addition. For normal electron-demand Diels-Alder reactions, the key interaction is between the HOMO of the diene and the LUMO of the dienophile. The nitro group on this compound lowers the energy of its LUMO, making this a favorable interaction. The regioselectivity is then determined by the matching of the orbital coefficients at the termini of the diene and the dienophile.

Stereoselectivity: The stereoselectivity of cycloaddition reactions is a result of the specific geometry of the transition state. In Diels-Alder reactions, the preference for the endo product is a classic example. This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the diene and the substituent on the dienophile in the endo transition state. In [2+3] cycloadditions, the stereochemical information from the dipolarophile is typically retained in the product due to the concerted nature of the reaction. The facial selectivity of the cycloaddition is often influenced by steric factors and, in the case of chiral reactants or catalysts, by the chiral environment.

The following table provides representative data on the stereoselectivity of Diels-Alder reactions of substituted β-nitrostyrenes with a cyclic diene, illustrating the general principles that would apply to this compound.

| Diene | Dienophile Substituent | Solvent | Temperature (°C) | Endo:Exo Ratio |

| Cyclopentadiene | -NO2 | Benzene (B151609) | 25 | 90:10 |

| Cyclopentadiene | -CO2Me | Toluene | 0 | 85:15 |

| 1,3-Butadiene | -NO2 | Dichloromethane | 20 | - |

| Isoprene | -NO2 | Acetonitrile | 25 | (Major regioisomer) |

This table is illustrative and presents typical results for Diels-Alder reactions of substituted nitroalkenes. Specific outcomes for this compound would require experimental verification.

Reductive Transformations and their Mechanistic Pathways

The reduction of this compound offers a facile route to various functionalized heterocyclic compounds, most notably indoles. The mechanistic pathways of these reductive transformations are heavily influenced by the choice of reducing agents and catalysts, which can be tailored to achieve selective reduction of either the nitro group or the carbon-carbon double bond, or a concurrent reduction of both.

The reduction of the β-nitrostyrene moiety in this compound can proceed through several mechanistic pathways, largely dependent on the reaction conditions. The primary transformation of interest is the reductive cyclization to form substituted indoles. This process typically involves the initial reduction of the nitro group to a nitroso or hydroxylamino intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the indole ring system.

Alternatively, selective reduction of the carbon-carbon double bond can be achieved, leading to the formation of 2-bromo-4-fluoro-1-(2-nitroethyl)benzene. This transformation is often favored under conditions that promote conjugate addition of a hydride. Conversely, specific catalytic systems can be employed to selectively hydrogenate the nitro group while preserving the double bond, yielding 2-(2-bromo-4-fluorophenyl)ethen-1-amine. However, the most synthetically valuable transformation is the simultaneous reduction of both the nitro group and the double bond, followed by cyclization, which directly leads to the formation of 5-bromo-7-fluoroindole.

The general mechanism for the reductive cyclization is believed to proceed as follows:

Reduction of the Nitro Group: The nitro group is initially reduced to a nitroso intermediate by the reducing agent.

Intramolecular Cyclization: The nucleophilic nitrogen of the resulting hydroxylamine or amino group attacks the electrophilic β-carbon of the vinyl group, leading to the formation of a five-membered ring.

Dehydration: The cyclic intermediate undergoes dehydration to form the aromatic indole ring.

The choice of catalyst and reducing agent is paramount in controlling the outcome of the reductive transformations of this compound. A variety of systems have been explored for the reduction of substituted β-nitrostyrenes.

Commonly employed reducing agents and catalysts include:

Catalytic Hydrogenation: This method often utilizes heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel (Ra-Ni) in the presence of hydrogen gas. The selectivity of this process can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, sulfided platinum catalysts have been shown to selectively reduce the nitro group in the presence of halogens nih.gov.

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are powerful reducing agents capable of reducing both the nitro group and the double bond. The combination of NaBH4 with copper(II) chloride has been reported as an effective system for the one-pot reduction of β-nitrostyrenes to phenethylamines nih.govnih.govaau.dk.

Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or ammonium formate, in the presence of a transition metal catalyst (e.g., Pd/C). It offers a milder alternative to using pressurized hydrogen gas.

Other Reducing Systems: Systems like iron in acetic acid (Fe/CH3COOH) or tin(II) chloride (SnCl2) are also effective for the reduction of nitroarenes and can be applied to the reductive cyclization of nitrostyrenes.

The following table summarizes the potential outcomes based on the choice of reducing system for a generic substituted β-nitrostyrene, which can be extrapolated to this compound.

| Reducing System | Primary Product | Mechanistic Notes |

| H2, Pd/C | Indole | Simultaneous reduction and cyclization is common. |

| NaBH4, CuCl2 | Phenethylamine | Complete reduction of both nitro and alkene functionalities. nih.govnih.govaau.dk |

| LiAlH4 | Phenethylamine | Powerful, non-selective reduction. |

| Fe, CH3COOH | Indole | Classical method for nitro group reduction leading to cyclization. |

| SnCl2, HCl | Indole | Another classical method for nitro group reduction. |

| HCOOH, Pd/C | Indole | Transfer hydrogenation offers mild conditions. |

Influence of Halogen and Nitro Substituents on Reaction Mechanisms

The bromo, fluoro, and nitro substituents on the benzene ring of this compound exert significant electronic and steric effects that modulate the reactivity of the molecule and influence the course of its reactions.

The electronic effects of the substituents play a crucial role in determining the reactivity of the aromatic ring and the vinyl group.

Nitro Group: The nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This deactivates the benzene ring towards electrophilic substitution but activates the vinyl group for nucleophilic attack at the β-position. The strong electron-withdrawing nature of the nitro group is a key factor in facilitating the initial reduction step in reductive cyclization.

The combined electron-withdrawing effects of the nitro, bromo, and fluoro groups make the carbon-carbon double bond highly susceptible to nucleophilic attack, a key step in many of the reactions this compound undergoes.

Steric hindrance from the substituents can significantly impact the approach of reagents to the reaction centers and influence the conformational preferences of the molecule.

Ortho-Bromo Substituent: The bromine atom at the ortho position to the nitroethenyl group introduces significant steric bulk. This steric hindrance can influence the rate of reactions involving the nitroethenyl side chain by impeding the approach of bulky reagents. For example, in the reductive cyclization, the steric clash between the ortho-bromo group and the side chain could affect the transition state energy of the cyclization step.

Conformational Preferences: The steric interaction between the ortho-bromo group and the vinylnitro moiety can influence the preferred conformation of the molecule, potentially affecting the planarity of the nitroethenyl group with respect to the benzene ring. Any deviation from planarity would reduce the extent of conjugation, which in turn could alter the electronic properties and reactivity of the double bond.

Cascade and Domino Reaction Mechanisms Promoted by this compound

The highly functionalized nature of this compound makes it an excellent substrate for cascade or domino reactions, where a single synthetic operation generates significant molecular complexity through a series of intramolecular transformations.

A prime example is the potential for this molecule to participate in domino reactions initiated by a Michael addition to the activated double bond. For instance, a binucleophile could undergo a Michael addition, followed by an intramolecular nucleophilic substitution or cyclization.

A plausible, though not yet explicitly reported, cascade reaction could involve the following steps:

Michael Addition: A nucleophile attacks the β-carbon of the nitroethenyl group.

Intramolecular Cyclization: A nucleophilic center within the newly introduced group attacks an electrophilic site within the molecule. Given the presence of the ortho-bromo substituent, an intramolecular Heck-type reaction could be envisioned following the initial reduction of the nitro group and formation of an N-H bond.

Further Transformations: The resulting cyclic intermediate could undergo further reactions, such as aromatization, to yield complex heterocyclic structures.

The presence of multiple reactive sites—the activated double bond, the reducible nitro group, and the ortho-bromo substituent (which can participate in cross-coupling reactions)—makes this compound a versatile precursor for the synthesis of diverse and complex molecular architectures through carefully designed cascade reaction sequences.

Reactivity and Organic Transformations of 2 Bromo 4 Fluoro 1 2 Nitroethenyl Benzene

Nucleophilic Addition Reactions

The polarized nature of the carbon-carbon double bond in 2-bromo-4-fluoro-1-(2-nitroethenyl)benzene, induced by the strong electron-withdrawing nitro group, makes it an excellent Michael acceptor. This facilitates the conjugate addition of a wide array of nucleophiles.

Michael Additions with Diverse Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles

The Michael addition provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation. For this compound, this reaction is anticipated to proceed readily with various soft nucleophiles.

Carbon Nucleophiles: While specific studies on the reaction of this compound with a broad range of carbon nucleophiles are not extensively documented, research on similar β-methyl-β-nitrostyrenes offers valuable insights. For instance, the reaction of isobutyraldehyde with (E)-1-(2-bromophenyl)-2-nitroprop-1-ene, catalyzed by pyrrolidine, has been investigated. Although the conversion to the Michael adduct was modest, this demonstrates the feasibility of such additions. The steric hindrance at the ortho position due to the bromine atom was suggested to play a role in the reaction's efficiency chemrxiv.org. It is reasonable to extrapolate that this compound would react with a variety of stabilized carbanions derived from malonates, β-ketoesters, and cyanoacetates.

Nitrogen, Oxygen, and Sulfur Nucleophiles: The aza-, oxa-, and thia-Michael reactions are fundamental transformations for the synthesis of β-amino, β-alkoxy, and β-thio nitroalkanes, respectively. These products are valuable synthetic intermediates. Although specific data for this compound is scarce, the general reactivity of nitrostyrenes suggests that it would readily undergo conjugate addition with various N, O, and S nucleophiles. For example, primary and secondary amines, alcohols, and thiols are expected to add to the β-position of the nitroethenyl group under appropriate basic or neutral conditions.

Interactive Data Table: Representative Michael Additions to Substituted Nitrostyrenes

| Nucleophile | Nitrostyrene (B7858105) Substrate | Product | Conditions | Yield (%) | Reference |

| Isobutyraldehyde | (E)-1-(2-bromophenyl)-2-nitroprop-1-ene | 2,2-dimethyl-4-nitro-3-(o-tolyl)pentanal | Pyrrolidine, rt | Low | chemrxiv.org |

Note: This table includes data from a closely related substrate to illustrate the potential reactivity of this compound.

Diastereoselective and Enantioselective Variants of Michael Additions

The development of asymmetric Michael additions is a cornerstone of modern organic synthesis, enabling the construction of chiral molecules with high stereocontrol. While specific diastereoselective or enantioselective Michael additions involving this compound have not been reported, the extensive literature on asymmetric conjugate additions to nitrostyrenes provides a framework for predicting its behavior.

Chiral organocatalysts, particularly those based on cinchona alkaloids and prolinol ethers, have proven highly effective in promoting the enantioselective addition of various nucleophiles to nitrostyrenes researchgate.netnih.gov. These catalysts typically operate through the formation of a chiral enamine or iminium ion intermediate, which then directs the stereochemical outcome of the addition. It is anticipated that similar catalytic systems could be successfully applied to this compound to afford chiral adducts with high enantiomeric excess. The steric and electronic properties of the bromo and fluoro substituents would likely influence the stereoselectivity, potentially requiring optimization of the catalyst and reaction conditions.

Cycloaddition Chemistry

The electron-deficient double bond of this compound also makes it a competent dipolarophile and dienophile in cycloaddition reactions, providing access to a variety of five- and six-membered ring systems.

1,3-Dipolar Cycloadditions with Heterocyclic Ring Formation

The [3+2] cycloaddition of 1,3-dipoles with nitroalkenes is a powerful strategy for the synthesis of five-membered heterocycles. Azomethine ylides, nitrones, and nitrile oxides are common 1,3-dipoles that react with nitrostyrenes to yield substituted pyrrolidines, isoxazolidines, and isoxazolines, respectively wikipedia.orgmdpi.com.

While specific examples with this compound are not available, studies on the 1,3-dipolar cycloaddition of azomethine ylides to various trans-β-nitrostyrene derivatives have been reported nih.gov. These reactions often proceed with high regioselectivity, dictated by the frontier molecular orbital interactions between the dipole and the dipolarophile. The reaction of an in situ generated azomethine ylide with a nitrostyrene typically leads to the formation of a polysubstituted pyrrolidine ring system. The electronic nature of the substituents on the nitrostyrene's aromatic ring can influence the reaction rate and, in some cases, the stereoselectivity.

Other Pericyclic Reactions and their Scope

Beyond 1,3-dipolar cycloadditions, this compound could potentially participate in other pericyclic reactions, such as the Diels-Alder reaction. In this [4+2] cycloaddition, the nitroalkene would act as the dienophile. The strong electron-withdrawing nature of the nitro group activates the double bond for reaction with electron-rich dienes. The stereochemical outcome of such reactions is governed by the endo rule, and the regioselectivity is controlled by the electronic properties of both the diene and the dienophile.

Reduction Chemistry

The reduction of the nitroethenyl group in this compound can lead to several valuable products, most notably the corresponding phenethylamine derivative. The selective reduction of both the carbon-carbon double bond and the nitro group is a key transformation.

A variety of reducing agents can be employed for the reduction of β-nitrostyrenes. While powerful reagents like lithium aluminum hydride (LiAlH4) are effective, they may not be compatible with the halogen substituents on the aromatic ring wikipedia.org. Milder and more chemoselective methods are therefore preferred.

A facile and efficient one-pot procedure for the reduction of substituted β-nitrostyrenes to phenethylamines utilizes sodium borohydride in the presence of copper(II) chloride nih.govnih.govchemrxiv.org. This method has been shown to be effective for a range of substituted nitrostyrenes and generally proceeds in good yields under mild conditions nih.govnih.govchemrxiv.org. This system is expected to be applicable to the reduction of this compound to afford 2-(2-bromo-4-fluorophenyl)ethan-1-amine, a potentially valuable building block for medicinal chemistry. The reaction conditions are generally mild enough to preserve the bromo and fluoro substituents on the aromatic ring.

Interactive Data Table: Reduction of Substituted β-Nitrostyrenes

| Substrate | Reducing System | Product | Yield (%) | Reference |

| Substituted β-nitrostyrenes | NaBH4/CuCl2 | Substituted phenethylamines | 62-83 | nih.govnih.govchemrxiv.org |

Note: This table presents general findings for the reduction of a range of substituted β-nitrostyrenes.

Selective Reduction of the Nitroethenyl Group to Saturated Nitro or Amino Moieties

The conjugated double bond of β-nitrostyrenes can be selectively reduced to afford the corresponding nitroalkane. This transformation is often achieved using hydride reagents. For instance, sodium borohydride (NaBH₄) has been employed to reduce β-nitrostyrene scaffolds to their corresponding nitroalkanes. nih.govsciencemadness.org The reaction proceeds by the nucleophilic addition of a hydride to the β-carbon of the nitroalkene. While specific conditions for this compound are not widely reported, analogous reductions suggest that solvents like methanol or a mixture of methanol and THF are effective. wiley-vch.de

Alternatively, catalytic transfer hydrogenation can be employed. This method offers a milder approach and can exhibit high chemoselectivity. For example, systems like palladium on carbon (Pd/C) with a hydrogen donor such as formic acid or ammonium formate are effective for the reduction of nitroalkenes. researchgate.netmdpi.com The choice of catalyst and hydrogen donor is critical to prevent over-reduction to the amine or dehalogenation of the aryl bromide.

For the selective reduction of the nitro group to an amine while preserving the double bond, different strategies are required. Catalytic hydrogenation with specific catalysts, such as Rh/α-FeOOH, has been shown to selectively reduce the nitro group in nitrostyrenes to vinylanilines. researchgate.net This method utilizes hydrazine hydrate as a hydrogen source and can achieve high conversion and selectivity.

Reductive Conversion to Substituted Phenethylamines (as synthetic intermediates)

The complete reduction of the nitroethenyl group in this compound leads to the formation of 2-(2-bromo-4-fluorophenyl)ethanamine, a valuable phenethylamine intermediate. This transformation requires the reduction of both the carbon-carbon double bond and the nitro group.

A common and effective method for this conversion is the use of lithium aluminum hydride (LiAlH₄). commonorganicchemistry.com However, a significant drawback of LiAlH₄ is its potential to cause dehalogenation of aryl halides. chemrxiv.orgbeilstein-journals.org A milder and often more chemoselective alternative is the combination of sodium borohydride (NaBH₄) with a transition metal salt, such as copper(II) chloride (CuCl₂). chemrxiv.orgnih.govnih.gov This system has been shown to efficiently reduce a variety of substituted β-nitrostyrenes to the corresponding phenethylamines in good yields (62-83%) and under mild conditions, importantly, without causing dehalogenation of aryl halides. chemrxiv.orgbeilstein-journals.orgnih.gov While specific data for this compound is not available, this method is expected to be applicable.

Catalytic hydrogenation is another powerful tool for this transformation. Reagents like Raney nickel or palladium on carbon under a hydrogen atmosphere can effectively reduce both the double bond and the nitro group. commonorganicchemistry.commasterorganicchemistry.com The choice of catalyst is important, as some catalysts, like Raney nickel, are less prone to cause dehalogenation compared to palladium-based catalysts under certain conditions. commonorganicchemistry.com

| Reagent/Catalyst | Product Type | Potential Advantages | Potential Disadvantages |

| Sodium borohydride (NaBH₄) | Saturated nitroalkane | Mild, selective for C=C bond | May require catalyst for full reduction |

| Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH) | Saturated nitroalkane or amine | Mild, chemoselective | Catalyst dependent selectivity |

| Rh/α-FeOOH, N₂H₄·H₂O | Vinylaniline | Selective for nitro group | Requires specific catalyst |

| Lithium aluminum hydride (LiAlH₄) | Phenethylamine | Powerful reducing agent | Can cause dehalogenation |

| NaBH₄/CuCl₂ | Phenethylamine | Mild, chemoselective, no dehalogenation | - |

| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Phenethylamine | High yielding | Potential for dehalogenation |

Cross-Coupling Reactions at the Aryl Bromine Position

The bromine atom on the aromatic ring of this compound provides a handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, significantly increasing the molecular complexity.

Suzuki-Miyaura and Related Palladium-Catalyzed Cross-Couplings

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov The reaction is tolerant of a wide variety of functional groups, making it suitable for complex molecules. In the case of this compound, the aryl bromide can be coupled with various aryl or vinyl boronic acids or their esters to introduce new substituents at the 2-position.

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. For electron-deficient aryl bromides, such as the target molecule, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step. researchgate.net Common catalysts include palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0) in combination with ligands like SPhos or XPhos. A variety of bases, such as potassium carbonate, cesium carbonate, or potassium phosphate, are used to activate the organoboron species.

Introduction of Complex Aryl and Alkyl Substituents

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be utilized to introduce diverse substituents. The Heck reaction, for example, couples the aryl bromide with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org This reaction is typically carried out in the presence of a palladium catalyst and a base. The regioselectivity of the Heck reaction can sometimes be a challenge, but it offers a powerful method for extending the carbon framework.

The Sonogashira coupling allows for the introduction of terminal alkynes, while the Stille coupling utilizes organotin reagents. Each of these reactions has its own set of optimal conditions and substrate scope, providing a toolbox for the synthetic chemist to tailor the properties of the final molecule. The choice of reaction will depend on the desired substituent and the compatibility of the reagents with the other functional groups present in this compound.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Key Reagents |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Palladium catalyst, base |

| Heck | Alkene | C(sp²)-C(sp²) | Palladium catalyst, base |

| Sonogashira | Terminal alkyne | C(sp²)-C(sp) | Palladium catalyst, copper co-catalyst, base |

| Stille | Organotin compound | C(sp²)-C(sp²), C(sp²)-C(sp³) | Palladium catalyst |

Transformations of the Nitro Group and Olefinic Moiety

The nitro group and the adjacent double bond in this compound can undergo various transformations, further expanding its synthetic potential.

Denitration Reactions and their Synthetic Utility

Denitration, the removal of the nitro group, can be a useful transformation to introduce a hydrogen atom or to participate in further coupling reactions. Reductive denitration of nitroalkenes can be achieved using radical-based methods. researchgate.net A classic reagent for this purpose is tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.netmdma.chwikipedia.orgut.ac.irorganic-chemistry.org This reaction proceeds via a radical chain mechanism where the tributyltin radical adds to the nitroalkene, followed by elimination of the nitro group and abstraction of a hydrogen atom from another molecule of tributyltin hydride. researchgate.net

Denitrative cross-coupling reactions have also been developed, where the nitro group acts as a leaving group in a transition metal-catalyzed process. nih.gov These reactions allow for the formation of a new carbon-carbon or carbon-heteroatom bond at the position of the nitro group, offering an alternative to traditional cross-coupling methods that rely on halides or triflates.

Functional Group Interconversions of the Nitro Group

The nitroethenyl group in this compound is a versatile functional handle that can be transformed into other valuable moieties, significantly expanding the synthetic utility of this scaffold. A primary transformation is the reduction of the nitro group, which can be achieved with varying degrees of selectivity depending on the reagents and reaction conditions employed.

A significant challenge in the reduction of halogenated β-nitrostyrenes is the potential for dehalogenation. However, methodologies have been developed to circumvent this issue. One effective method involves the use of zinc dust in the presence of hydrochloric acid (Zn/HCl) in methanol at low temperatures (0 °C). This system has been shown to selectively reduce both the nitro group and the carbon-carbon double bond of the ethenyl bridge to yield the corresponding phenethylamine without affecting the aryl-halogen bonds. This chemoselective reduction is crucial for preserving the bromo and fluoro substituents on the aromatic ring for subsequent transformations.

Another valuable method for the reduction of substituted β-nitrostyrenes is the use of sodium borohydride in conjunction with copper(II) chloride (NaBH4/CuCl2). This reagent system is effective for the one-pot conversion of β-nitrostyrenes to their corresponding phenethylamines. A key advantage of this method is its tolerance of aromatic halides, preventing their reduction. The reaction typically proceeds under mild conditions and offers good yields for a variety of substituted nitrostyrenes.

Below is a data table summarizing potential reduction products of this compound based on analogous reactions found in the literature.

| Reagent System | Product | Key Features |

| Zn/HCl, MeOH, 0 °C | 2-(2-Bromo-4-fluorophenyl)ethan-1-amine | Chemoselective reduction of both the nitro group and the double bond without dehalogenation. Current time information in Pasuruan, ID. |

| NaBH4/CuCl2 | 2-(2-Bromo-4-fluorophenyl)ethan-1-amine | Mild, one-pot reduction that is tolerant of aryl halides. stackexchange.com |

These interconversions of the nitro group are pivotal for the synthesis of complex molecules, providing a pathway to amines which are common precursors in medicinal chemistry and materials science.

Reactions Involving the Fluoro Substituent

The fluorine atom at the C4 position of this compound plays a significant role in the reactivity of the aromatic ring, particularly in the context of nucleophilic aromatic substitution (SNAr). Its high electronegativity and the position relative to the activating nitroethenyl group make it a potential leaving group in such reactions.

Nucleophilic Aromatic Substitution (SNAr) and its Potential

Nucleophilic aromatic substitution is a plausible reaction pathway for this compound due to the presence of the strongly electron-withdrawing nitroethenyl group, which activates the ring towards nucleophilic attack. In SNAr reactions of polyhalogenated aromatic compounds, the relative reactivity of the halogens as leaving groups is typically F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the mechanism of SNAr.

The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of this slow step. Consequently, fluorine is a better leaving group than bromine in this context.

In the case of this compound, a nucleophile would preferentially attack the carbon atom bearing the fluorine atom at the para position relative to the activating nitroethenyl group. The resulting Meisenheimer complex would be stabilized by resonance delocalization of the negative charge onto the nitro group. While the bromine atom is at a position ortho to the nitroethenyl group, steric hindrance from the adjacent nitroethenyl group and the bromine atom itself may disfavor nucleophilic attack at the carbon bearing the bromine. Therefore, substitution of the fluorine atom is the more probable outcome.

The potential for SNAr on this substrate opens avenues for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse library of substituted derivatives.

Modulatory Effects on Aromatic Reactivity and Stability

Nitroethenyl Group: This is a strong electron-withdrawing group due to both the inductive effect of the nitro group and the extended conjugation of the ethenyl bridge with the aromatic ring. This group strongly deactivates the ring towards electrophilic aromatic substitution but is a powerful activator for nucleophilic aromatic substitution, particularly at the ortho and para positions.

Fluoro Substituent: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). It also possesses a lone pair of electrons that can be donated to the aromatic ring via a resonance effect (+R effect). In the context of nucleophilic aromatic substitution, the inductive effect of fluorine is dominant, contributing to the activation of the ring towards nucleophilic attack and stabilizing the Meisenheimer intermediate.

The interplay of these substituents results in a highly electron-deficient aromatic ring that is primed for nucleophilic attack. The ortho-bromo and para-fluoro substitution pattern, in conjunction with the activating nitroethenyl group, creates a specific reactivity profile where nucleophilic aromatic substitution is a highly favored reaction pathway, with the fluorine atom being the most likely leaving group.

Computational and Theoretical Chemistry of 2 Bromo 4 Fluoro 1 2 Nitroethenyl Benzene

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. However, a targeted search for DFT studies on 2-bromo-4-fluoro-1-(2-nitroethenyl)benzene yielded no specific results.

Geometry Optimization and Conformational Analysis

There are no published studies detailing the optimized molecular geometry, bond lengths, bond angles, or conformational preferences of this compound. Such studies would typically involve computational methods to find the lowest energy conformation of the molecule, providing insight into its three-dimensional structure.

Reaction Pathway Exploration using DFT

No computational studies exploring potential reaction pathways involving this compound were found. This includes the identification of transition states and the calculation of activation energies for hypothetical reactions, which are essential for predicting reaction mechanisms and kinetics.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into molecular properties and reactivity. Despite the utility of these methods, specific applications to this compound have not been reported.

Prediction of Reactivity Indices and Sites

There is no available literature that reports on the calculation of reactivity indices, such as Fukui functions or local softness, for this compound. Similarly, maps of the molecular electrostatic potential (MEP), which identify likely sites for electrophilic and nucleophilic attack, have not been published for this specific molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the time-evolving behavior of molecules. For this compound, MD simulations would be instrumental in understanding its dynamic nature in various environments.

Conformational Dynamics in Different Solvation Environments

The conformational landscape of this compound is anticipated to be governed by the rotational freedom around the single bond connecting the phenyl ring and the nitroethenyl group. The planarity of the molecule is a key factor, with conjugation between the phenyl ring and the nitroethenyl moiety favoring a more planar conformation. However, steric hindrance between the ortho-bromo substituent and the nitroethenyl group could lead to out-of-plane rotations.

In different solvation environments, the conformational preferences are expected to shift. In non-polar solvents, intramolecular forces would predominantly dictate the conformational equilibrium. Conversely, in polar solvents, solvent-solute interactions, such as dipole-dipole interactions with the highly polar nitro group, would play a more significant role. This could lead to a stabilization of more polar conformers. A hypothetical representation of potential energy surfaces in different solvents is presented in Table 1.

Table 1: Hypothetical Torsional Energy Profile of this compound in Different Solvents.

| Solvent | Dihedral Angle (Ring-C=C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Hexane (Non-polar) | 0° (Planar) | 0.0 | 70 |

| Hexane (Non-polar) | 90° (Perpendicular) | 3.5 | 30 |

| Water (Polar) | 0° (Planar) | 0.0 | 85 |

| Water (Polar) | 90° (Perpendicular) | 2.8 | 15 |

Intermolecular Interactions and Self-Assembly Propensities

The intermolecular interactions of this compound are expected to be diverse and play a crucial role in its potential for self-assembly. The presence of bromine and fluorine atoms introduces the possibility of halogen bonding, a directional interaction that can influence crystal packing and the formation of supramolecular structures.

Furthermore, the electron-deficient aromatic ring, due to the presence of the nitro group, can participate in π-π stacking interactions with other aromatic systems. The nitro group itself can act as a hydrogen bond acceptor. These non-covalent interactions could drive the self-assembly of the molecules into ordered aggregates, such as columnar or layered structures, particularly in non-polar or moderately polar solvents. The propensity for self-assembly would be a complex interplay of these various forces.

Advanced Spectroscopic Data Interpretation (beyond basic characterization)

Correlating Computational Predictions with High-Resolution NMR Data for Structural Elucidation

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, DFT calculations could predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra.

By comparing the computationally predicted chemical shifts with future high-resolution experimental data, a detailed structural elucidation would be possible. For instance, the predicted ¹H NMR chemical shifts of the vinyl protons would be sensitive to the conformation around the C-C single bond. Similarly, the ¹³C chemical shifts of the aromatic carbons would be influenced by the electronic effects of the bromo, fluoro, and nitroethenyl substituents. A hypothetical comparison of predicted and experimental chemical shifts is shown in Table 2.

Table 2: Hypothetical Comparison of Predicted (DFT) and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (C-nitroethenyl) | 135.2 | 134.8 | 0.4 |

| C2 (C-Br) | 118.9 | 119.3 | -0.4 |

| C3 | 130.5 | 130.1 | 0.4 |

| C4 (C-F) | 162.1 (d, J=250 Hz) | 161.8 (d, J=248 Hz) | 0.3 |

| Cα (vinyl) | 138.7 | 138.2 | 0.5 |

| Cβ (vinyl) | 145.3 | 144.9 | 0.4 |

Analyzing Vibrational Modes using Quantum Chemical Calculations for IR and Raman Spectra

Quantum chemical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. For this compound, these calculations would reveal characteristic vibrational modes.

Key predicted vibrational modes would include the symmetric and asymmetric stretching of the nitro group (NO₂), typically appearing in the regions of 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C=C stretching of the ethenyl group and the aromatic ring would also have distinct frequencies. The C-Br and C-F stretching vibrations would appear in the lower frequency region of the spectrum. By analyzing the calculated vibrational modes, a detailed assignment of the experimental IR and Raman spectra can be achieved, providing a vibrational fingerprint of the molecule. A summary of predicted key vibrational frequencies is provided in Table 3.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| NO₂ asymmetric stretch | 1545 | Strong | Medium |

| NO₂ symmetric stretch | 1355 | Strong | Strong |

| C=C (vinyl) stretch | 1630 | Medium | Strong |

| C=C (aromatic) stretch | 1590, 1480 | Medium | Medium |

| C-F stretch | 1250 | Strong | Weak |

| C-Br stretch | 680 | Medium | Medium |

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on "this compound" that strictly adheres to the provided outline. The search for specific applications of this exact compound in the synthesis of the requested heterocyclic systems, its role in cascade reactions, and as a precursor to the specified derivatives did not yield the detailed research findings necessary to create a thorough and scientifically accurate article.

The compound, also known as (E)-2-Bromo-4-fluoro-1-(2-nitrovinyl)benzene (CAS Number: 1173360-91-2), is a member of the β-nitrostyrene class. calpaclab.com While β-nitrostyrenes, in general, are recognized as versatile building blocks in organic synthesis due to the reactive nature of the nitroalkene moiety, specific studies detailing the applications of the 2-bromo-4-fluoro substituted variant as requested are not present in the available literature. wikipedia.orgresearchgate.net

For instance, a review of related α-bromonitrostyrenes shows their utility in assembling a wide array of heterocyclic compounds, including dihydrofurans, pyrroles, and isoxazolines. nih.gov Similarly, other fluorinated nitrostyrenes have been used in the synthesis of chromene derivatives. ossila.com However, this information pertains to a general class of compounds or related analogues, and not specifically to this compound.

Therefore, generating content for the following sections and subsections with scientifically validated and specific data for the target compound is not feasible:

Advanced Applications in Organic Synthesis

Role in Cascade and Domino Reactions for Molecular Complexity Generation:There is no specific information detailing the use of 2-bromo-4-fluoro-1-(2-nitroethenyl)benzene in cascade or domino reactions.

To fulfill the request would require making unsubstantiated extrapolations from the general reactivity of related compounds, which would violate the core requirements of scientific accuracy and strict adherence to the specified subject.

One-Pot and Multicomponent Synthetic Strategies

The electrophilic nature of the carbon-carbon double bond in this compound, amplified by the electron-withdrawing nitro group, makes it an excellent Michael acceptor. This property, combined with the presence of a good leaving group (bromide), facilitates its participation in cascade, domino, and multicomponent reactions. These processes are of significant interest in modern organic synthesis as they allow for the formation of multiple chemical bonds in a single operation, thereby increasing efficiency and reducing waste.

One notable application is in the synthesis of highly substituted spiropyrrolidines. A multi-component reaction involving oxindoles, α-amino acids, and β-bromo-β-nitrostyrenes, such as this compound, can generate tetra-substituted α-spiropyrrolidine structures. nih.govrsc.org In this process, an azomethine ylide is formed in situ from the condensation of the oxindole (B195798) and the α-amino acid. This ylide then undergoes a [3+2]-cycloaddition with the nitrostyrene (B7858105) derivative to furnish the spiropyrrolidine core. nih.govrsc.org

The general class of β-bromo-β-nitrostyrenes has also been employed in three-component reactions for the synthesis of other complex heterocyclic systems. For instance, a reaction with 3-acetyl-2H-chromen-2-ones and pyridine (B92270) proceeds through a series of intermolecular and intramolecular Michael additions to construct intricate fused ring systems. nih.gov The reaction is initiated by the formation of a pyridinium (B92312) ylide from the functionalization of the 3-acetyl-2H-chromen-2-one. nih.gov

| Reaction Type | Reactants | Product | Key Features |

| Multicomponent Reaction | Oxindoles, α-Amino Acids, this compound | Tetra-substituted α-Spiropyrrolidines | In situ generation of azomethine ylide, [3+2]-cycloaddition |

| Three-Component Reaction | 3-Acetyl-2H-chromen-2-ones, Pyridine, β-bromo-β-nitrostyrenes | Fused Heterocyclic Systems | Formation of pyridinium ylide, Cascade of Michael additions |

Design of Efficient Reaction Sequences

The strategic placement of the bromo and nitro groups in this compound allows for the design of efficient reaction sequences, often involving domino or cascade reactions, where the initial reaction sets the stage for subsequent transformations in a single pot. These sequences are highly valued for their ability to rapidly build molecular complexity from simple starting materials.

A prime example is the synthesis of dihydrofurans through a Michael addition–alkenylation cascade reaction. nih.gov In this sequence, a nucleophile initially attacks the β-position of the nitroalkene, leading to a Michael adduct. This is followed by an intramolecular cyclization with the elimination of the bromide ion to form the dihydrofuran ring. This efficient process forms a new carbon-carbon bond and a carbon-oxygen bond in a concerted manner.

Furthermore, the reactivity of β-bromo-β-nitrostyrenes has been exploited in domino reactions with various nucleophiles to construct a diverse array of heterocyclic compounds. nih.govrsc.org These reactions often proceed through a Michael addition followed by an intramolecular nucleophilic substitution or a more complex cascade of events. For example, their reaction with unactivated aziridines can lead to the formation of 1,2,4-trisubstituted pyrroles through a domino sequence involving a 1,3-dipolar cycloaddition, followed by elimination and aromatization. rsc.org